molecular formula C8H8N2O2S2 B1682880 Thiolutin CAS No. 87-11-6

Thiolutin

Cat. No. B1682880
CAS RN: 87-11-6
M. Wt: 228.3 g/mol
InChI Key: MHMRAFONCSQAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiolutin is a sulfur-containing antibiotic, which is a potent inhibitor of bacterial and yeast RNA polymerases . It was found to inhibit in vitro RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) . It is also an inhibitor of mannan and glucan formation in Saccharomyces cerevisiae and used for the analysis of mRNA stability .


Synthesis Analysis

Dithiolopyrrolone (DTP) group antibiotics, which include Thiolutin, were first isolated in the early half of the 20th century . The synthesis and biosynthesis of this structurally intriguing class of molecules have been reawakened by recent research .


Molecular Structure Analysis

Thiolutin is one of a family of microbially produced dithiolopyrrolone compounds that feature an intra-molecular and redox-sensitive disulfide bond . It is thought to be a pro-drug whose anti-microbial action requires reduction of the intramolecular disulfide .


Chemical Reactions Analysis

Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro . It has been shown to cause oxidation of thioredoxins in vivo and interacts functionally with multiple metals including Mn 2+ and Cu 2+, and not just Zn 2+ .


Physical And Chemical Properties Analysis

Thiolutin is a sulfur-based antibiotic agent . It has a molecular weight of 228.29 and its formula is C8H8N2O2S2 . It is soluble in DMSO to 10 mM .

Scientific Research Applications

Thiolutin: A Comprehensive Analysis of Scientific Research Applications

Transcription Inhibition: Thiolutin is known to be a natural product transcription inhibitor. It has been shown to chelate Zn2+ and is believed to inhibit RNA Polymerase II (Pol II) indirectly in vivo. This property makes it valuable for studying transcription processes and could potentially be used to develop new therapeutic strategies targeting transcription-related diseases .

Genetic Studies: Research has utilized thiolutin to screen for resistant and sensitive mutants, aiding in understanding the modes of action of various compounds. This application is crucial for genetic research, particularly in identifying genetic pathways and interactions .

Oxidative Stress Induction: Thiolutin has been genetically linked to the oxidation of thioredoxins in vivo, indicating that it induces oxidative stress. This application is significant for studies related to oxidative stress and its impact on cellular processes .

Metal Interaction Studies: Thiolutin interacts functionally with multiple metals, including Mn2+, Cu2+, and not just Zn2+. This property can be exploited in metalloprotein research and in studying metal-related cellular pathways .

Antimicrobial Activity: While not explicitly mentioned in the search results, thiolutin’s role as a transcription inhibitor suggests potential antimicrobial activity, as it could disrupt essential bacterial processes. This application could be explored further in antimicrobial resistance research.

Cancer Research: Given its effects on transcription and oxidative stress, thiolutin may have applications in cancer research, particularly in understanding how these processes contribute to cancer development and progression.

Oxford Academic - Thiolutin has complex effects bioRxiv - Thiolutin has complex effects in vivo but is a direct…

Mechanism of Action

Thiolutin directly inhibits RNA polymerase II (Pol II) transcription through a novel mechanism distinct from known transcription inhibitors . Inhibitory activity requires both appropriate reduction of Thiolutin and the presence of Mn 2+ .

Safety and Hazards

Thiolutin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity - Oral Category 2 and Acute toxicity - Inhalation (Dusts/Mists) Category 2 . It is recommended to be used only outdoors or in a well-ventilated area and to wear respiratory protection .

properties

IUPAC Name

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRAFONCSQAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040624
Record name Thiolutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiolutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg
Record name Thiolutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.21 mg/mL
Record name Thiolutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Thiolutin

CAS RN

87-11-6
Record name Thiolutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetopyrrothine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiolutin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiolutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOLUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C005Q20B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiolutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

273 - 276 °C
Record name Thiolutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiolutin
Reactant of Route 2
Reactant of Route 2
Thiolutin
Reactant of Route 3
Reactant of Route 3
Thiolutin
Reactant of Route 4
Reactant of Route 4
Thiolutin
Reactant of Route 5
Reactant of Route 5
Thiolutin
Reactant of Route 6
Reactant of Route 6
Thiolutin

Q & A

Q1: What is the primary mechanism of action of thiolutin?

A1: Thiolutin exerts its antibacterial activity by inhibiting RNA synthesis, primarily through direct interaction with RNA polymerase II (Pol II) [, , , , , , ].

Q2: How does thiolutin interact with RNA polymerase II?

A2: Thiolutin requires both manganese ions (Mn2+) and an appropriately reduced form for optimal inhibition of Pol II. It appears to interfere with transcription initiation, and when bypassing initiation, leads to defective elongation with increased pausing [, , ]. This inhibition can be reversed by the presence of excess dithiothreitol (DTT) [, ].

Q3: Are there other cellular targets of thiolutin?

A3: Beyond its direct effect on Pol II, thiolutin has been shown to:

  • Chelate zinc ions (Zn2+) [, , ].
  • Interact with other metals, including copper (Cu2+) and manganese (Mn2+) [, ].
  • Cause oxidation of thioredoxins, suggesting a role in inducing oxidative stress [, , ].
  • Impact metal homeostasis in vivo, particularly for Zn2+, Cu2+, and Mn2+ [, ].
  • Reduce paxillin levels in human umbilical vein endothelial cells (HUVECs), contributing to its anti-angiogenic effects [].
  • Interact with the BRISC deubiquitinating enzyme complex, specifically inhibiting the NLRP3 inflammasome [].
  • Inhibit the deubiquitinase PSMD14, facilitating SNAIL degradation and exhibiting antitumor activity in esophageal squamous cell carcinoma [].

Q4: How does thiolutin impact the heat shock response in yeast?

A4: Thiolutin, along with other common yeast research procedures like spheroplasting and the use of 1,10-phenanthroline, can induce the heat shock response in Saccharomyces cerevisiae []. Thiolutin, specifically, significantly increases the RNA levels of heat shock genes such as HSP82, SSA4, and HSP26. This induction appears to occur at the transcriptional level [].

Q5: What is the molecular formula and weight of thiolutin?

A5: Thiolutin has a molecular formula of C8H8N2O2S2 and a molecular weight of 232.3 g/mol.

Q6: What are the key structural features of thiolutin?

A6: Thiolutin belongs to the dithiolopyrrolone class of natural products, characterized by the pyrrolinonodithiole core structure (4H-[1,2]dithiolo[4,3-b]pyrrol-5-one). Key structural features include a disulfide bond within a five-membered ring, an endocyclic amide, and an N-acetyl group [, ].

Q7: How does the structure of thiolutin differ from holomycin?

A7: Thiolutin and holomycin share the same core dithiolopyrrolone structure. The key difference lies in an N-methyl group present at the endocyclic amide of thiolutin, which is absent in holomycin [, ].

Q8: How does the N-methylation of holomycin to thiolutin affect its activity?

A8: The addition of the N-methyl group to holomycin, yielding thiolutin, significantly impacts its antifungal activity. Thiolutin exhibits antifungal properties, while holomycin does not [].

Q9: What is the significance of the N-acyl group in thiolutin and its analogs?

A9: The N-acyl group in thiolutin and its analogs plays a crucial role in their biological activity. Variations in this acyl group contribute to the diversity of dithiolopyrrolone derivatives and their spectrum of activity [].

Q10: Can the dithiolopyrrolone structure be modified to create new analogs?

A10: Yes, research has focused on biosynthetic engineering and chemical modification of the dithiolopyrrolone core to generate novel analogs with improved bioactivity and reduced toxicity [, , ].

Q11: What is known about the stability of thiolutin?

A11: Thiolutin's activity is dependent on its redox state; an appropriately reduced form is required for optimal inhibition of Pol II [, ]. Excess DTT can abrogate its inhibitory effects, suggesting sensitivity to reducing conditions [, ].

Q12: Are there formulation strategies to improve thiolutin's stability or bioavailability?

A12: While specific formulation strategies for thiolutin are not extensively discussed in the provided research, the development of thiolutin derivatives, like holomycin, with potentially reduced toxicity suggests ongoing efforts to optimize its therapeutic properties []. Further research in this area is crucial for its clinical translation.

Q13: What cell-based assays have been used to study thiolutin's activity?

A13: Thiolutin's activity has been investigated in various cell-based assays, including:

  • Assessment of its impact on human umbilical vein endothelial cell (HUVEC) adhesion to vitronectin, revealing its anti-angiogenic properties [].
  • Examination of its effects on Saccharomyces cerevisiae, demonstrating inhibition of RNA and protein synthesis [, ].
  • Evaluation of its activity against a panel of bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus Calmette–Guérin (BCG), and Mycobacterium tuberculosis, showing potent antibacterial effects [].
  • Testing against Candida albicans, indicating antifungal activity [, ].

Q14: What animal models have been used to study thiolutin?

A14: Thiolutin's efficacy has been evaluated in several animal models, including:

  • Mouse dorsal air sac assay, demonstrating suppression of tumor cell-induced angiogenesis [].
  • Mouse models of inflammatory diseases, such as lipopolysaccharide-induced sepsis, monosodium urate–induced peritonitis, experimental autoimmune encephalomyelitis, cryopyrin-associated periodic syndromes (CAPS), and methionine-choline–deficient diet-induced nonalcoholic fatty liver disease, showing therapeutic potential by inhibiting NLRP3 inflammasome activation [].

Q15: Are there known mechanisms of resistance to thiolutin?

A15: Research suggests that thiolutin resistance might be linked to mutations in:

  • The thioredoxin system in Staphylococcus aureus [].
  • The glutaredoxin system in Escherichia coli [].

Q16: What is known about the toxicity profile of thiolutin?

A16: While thiolutin exhibits potent biological activity, its toxicity profile remains an area of investigation. Research suggests that holomycin, a thiolutin derivative, might possess reduced toxicity compared to thiolutin, highlighting the potential for developing safer analogs [].

Q17: Are there any known long-term effects of thiolutin exposure?

A17: The provided research does not offer detailed information about the long-term effects of thiolutin exposure. Further investigations are necessary to fully characterize its safety profile for potential therapeutic applications.

Q18: What analytical techniques have been used to study thiolutin?

A18: A variety of analytical techniques have been employed in thiolutin research, including:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in elucidating the structure of thiolutin and its derivatives [, , ].
  • Chromatography: Paper chromatography and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) have been utilized to isolate, identify, and characterize thiolutin from microbial sources [, ].
  • Molecular Biology Techniques: Northern blotting has been extensively used to study the effect of thiolutin on mRNA levels and decay rates [, , , , , , ].
  • Biochemical Assays: Ubiquitin-AMC assays have been employed to evaluate the inhibitory effect of thiolutin on deubiquitinating enzymes like PSMD14 [].

Q19: Have computational methods been used to study thiolutin?

A19: Yes, computational studies, particularly docking simulations using AutoDock Vina, have been performed on thiolutin derivatives to investigate their interactions with the Hepatitis C Virus RNA Dependent RNA Polymerase (RdRP) [].

Q20: When was thiolutin first discovered, and what are the key milestones in its research?

A20: Thiolutin, originally named aureothricin, was first isolated from Streptomyces thioluteus in the 1940s []. Key milestones in thiolutin research include:

  • Early Studies (1940s-1970s): Initial research focused on its isolation, identification, and broad-spectrum antimicrobial activity [, ].
  • Mechanism of Action (1970s-1990s): Studies identified RNA polymerase as a primary target, with particular emphasis on its inhibition of RNA synthesis in bacteria and yeast [, , , ].
  • Structure-Activity Relationships (1990s-2000s): Research explored the structure-activity relationships of thiolutin and its analogs, highlighting the importance of the N-acyl group and other structural modifications for its biological activity [, ].
  • New Targets and Applications (2010s-Present): Recent studies have unveiled novel targets of thiolutin, including deubiquitinating enzymes involved in cancer and inflammatory diseases, opening new avenues for its therapeutic application [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.